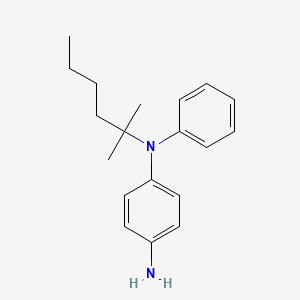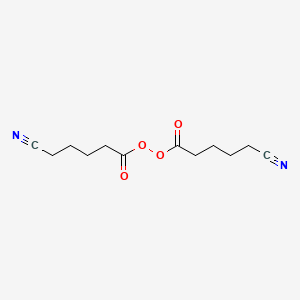
5-Cyanopentanoyl 5-cyanopentaneperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyanopentanoyl 5-cyanopentaneperoxoate is an organic compound with the molecular formula C12H16N2O4. It is known for its unique structure, which includes both a cyanopentanoyl group and a cyanopentaneperoxoate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyanopentanoyl 5-cyanopentaneperoxoate typically involves the reaction of 5-cyanopentanoyl chloride with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxoate compound. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction is carefully monitored, and the product is purified using techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyanopentanoyl 5-cyanopentaneperoxoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the peroxoate group into hydroxyl or other functional groups.
Substitution: The cyanopentanoyl group can undergo substitution reactions with nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of substituted cyanopentanoyl derivatives .
Applications De Recherche Scientifique
5-Cyanopentanoyl 5-cyanopentaneperoxoate has several scientific research applications, including:
Chemistry: It is used as an initiator in radical polymerizations, helping to form polymers with specific properties.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and reactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Cyanopentanoyl 5-cyanopentaneperoxoate involves the generation of free radicals through the decomposition of the peroxoate group. These free radicals can initiate polymerization reactions or participate in other radical-mediated processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobisisobutyronitrile (AIBN): A well-known radical initiator used in polymerizations.
Benzoyl Peroxide: Another common radical initiator with similar applications.
Uniqueness
5-Cyanopentanoyl 5-cyanopentaneperoxoate is unique due to its dual functional groups, which provide versatility in chemical reactions. Its ability to generate free radicals under mild conditions makes it particularly valuable in various research and industrial applications .
Propriétés
Numéro CAS |
63354-91-6 |
|---|---|
Formule moléculaire |
C12H16N2O4 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
5-cyanopentanoyl 5-cyanopentaneperoxoate |
InChI |
InChI=1S/C12H16N2O4/c13-9-5-1-3-7-11(15)17-18-12(16)8-4-2-6-10-14/h1-8H2 |
Clé InChI |
DOKRWUSGXSZREA-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)OOC(=O)CCCCC#N)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



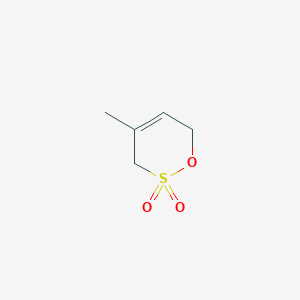


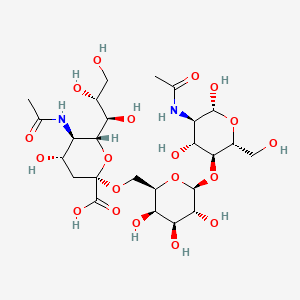
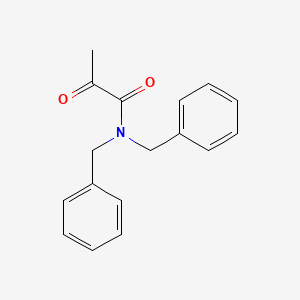
![1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one](/img/structure/B14507013.png)

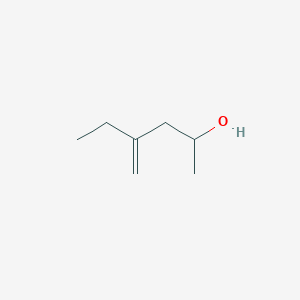
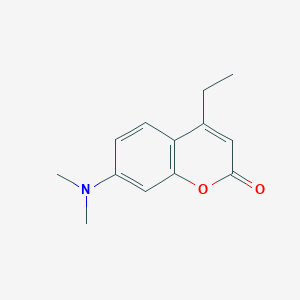
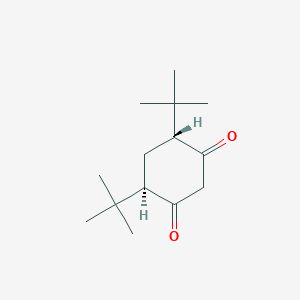
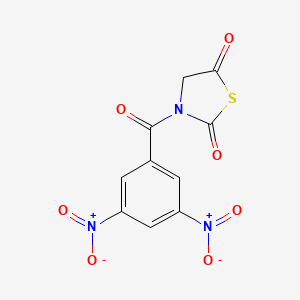
![Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl-](/img/structure/B14507037.png)
